

An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid

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Compound of Interest

Compound Name: (R)-Piperazine-2-carboxylic acid

Cat. No.: B1233817

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(R)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its constrained cyclic diamine structure, combined with a carboxylic acid functional group and a defined stereocenter, makes it a valuable scaffold for creating complex, sterically-defined molecules. As a key pharmaceutical intermediate, it is incorporated into a wide range of therapeutic agents under investigation for various diseases, including neurological disorders and infectious diseases.^[1] Its utility in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is highly prized, as single enantiomers often exhibit greater target specificity and a reduced risk of off-target effects.^[1]

Core Chemical and Physical Properties

The fundamental properties of **(R)-Piperazine-2-carboxylic acid** are summarized below. The data pertains to the free base unless otherwise specified.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[2][3]
Molecular Weight	130.15 g/mol	[2][3]
CAS Number	31321-68-3	[3]
Appearance	White or yellow crystalline powder	[4]
Melting Point	265 °C (decomposes)	[4][5][6]
Topological Polar Surface Area	61.4 Å ²	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bond Count	1	[2]
XLogP3-AA (Computed)	-3.5	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(R)-Piperazine-2-carboxylic acid** are critical for its application in research and development.

The enantioselective synthesis of **(R)-Piperazine-2-carboxylic acid** derivatives can be achieved via the asymmetric hydrogenation of a pyrazinecarboxylic acid precursor. This method avoids classical resolution and is suitable for industrial-scale production.[7]

Objective: To produce an optically active (S)-piperazine-2-carboxylate ester, which can be hydrolyzed to the desired carboxylic acid.

Materials:

- Pyrazinecarboxylic acid tert-butylamide
- Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer (catalyst precursor)
- (R)-(dicyclohexylphosphino)ethyl]-(S)-(dicyclohexylphosphino)phenylmethane (chiral ligand)

- Methanol (solvent)
- Hydrogen gas (H₂)

Procedure:

- In a suitable autoclave, dissolve pyrazinecarboxylic acid tert-butylamide (2.7 mmol), bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer (58 μmol), and the chiral phosphine ligand (121 μmol) in methanol.^[7]
- Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas to 50 bar.^[7]
- Stir the reaction mixture at a controlled temperature (e.g., room temperature) for 24-48 hours.
- Monitor the reaction for conversion of the starting material by NMR or an appropriate chromatographic technique.^[7]
- Upon completion, carefully depressurize the autoclave and remove the solvent under reduced pressure.
- The resulting crude product, tert-butyl (S)-piperazine-2-carboxylate, can then be purified.^[7]
- Hydrolysis Step: Stir the crude ester in an aqueous solution of hydrochloric acid (e.g., 32% HCl) at 100°C for 20 minutes to hydrolyze the ester and yield the piperazine-2-carboxylic acid hydrochloride salt.^[7]
- Cool the mixture to 0°C to precipitate the product, which is then collected by filtration and washed.^[7]

Due to the lack of a strong chromophore, piperazine and its simple derivatives require chemical derivatization for sensitive detection by UV spectroscopy.^{[8][9]} This method allows for quantification of trace amounts and determination of purity.

Objective: To determine the chemical purity of a sample after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).

Materials:

- **(R)-Piperazine-2-carboxylic acid** sample
- 4-chloro-7-nitrobenzofuran (NBD-Cl) derivatizing agent
- Acetonitrile, Methanol, Diethylamine (HPLC grade)
- Buffer solution (e.g., sodium borate)
- HPLC system with UV detector
- Chiral HPLC column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 μ m)[10]

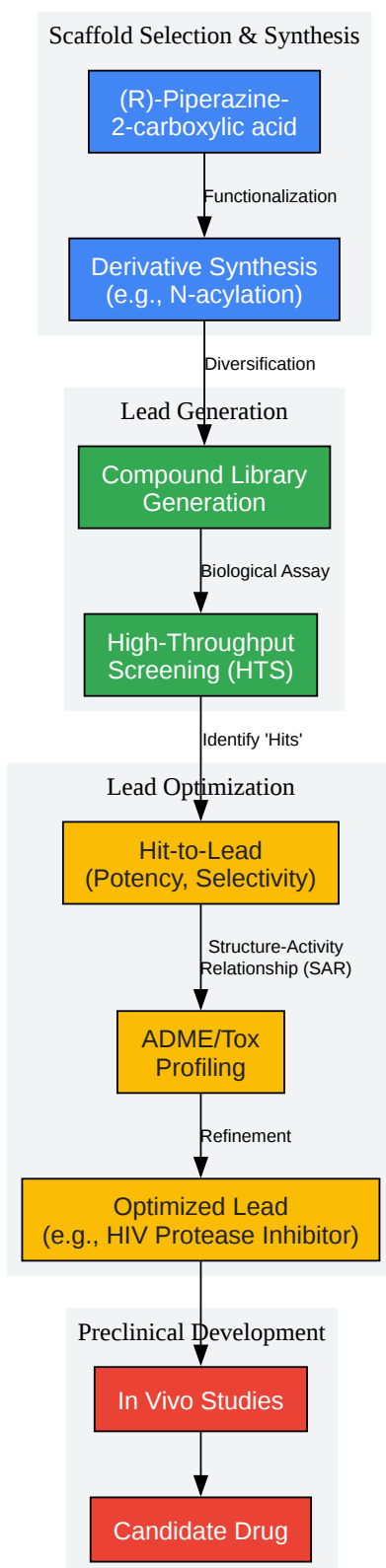
Procedure:

- **Sample Preparation & Derivatization:** a. Prepare a standard stock solution of the analyte in a suitable diluent. b. In a vial, mix an aliquot of the sample solution with a buffer solution to maintain alkaline pH. c. Add an excess of NBD-Cl solution (in a solvent like acetonitrile) to the vial. d. Heat the mixture (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to allow the derivatization reaction to complete, forming a stable, UV-active product.[8]
- **Chromatographic Conditions:** a. Mobile Phase: A mixture of Acetonitrile:Methanol:Diethylamine (e.g., 90:10:0.1 v/v/v).[10] The mobile phase should be filtered and degassed.[10] b. Flow Rate: 1.0 mL/min.[10] c. Column Temperature: 35°C.[10] d. Injection Volume: 10 μ L.[10] e. Detection Wavelength: 340 nm (for the NBD derivative).[10]
- **Analysis:** a. Inject the derivatized sample into the HPLC system. b. The total run time is typically around 20 minutes.[10] c. Quantify the analyte by comparing its peak area to that of a known standard. The limit of detection and quantification can be established by injecting a series of diluted solutions.[10] d. For enantiomeric excess, a chiral column is used to separate the (R) and (S) enantiomers, and the peak areas are compared.

Applications and Workflow Visualizations

(R)-Piperazine-2-carboxylic acid is rarely the final active molecule but rather a foundational component. Its integration into drug discovery follows a structured workflow from a chemical

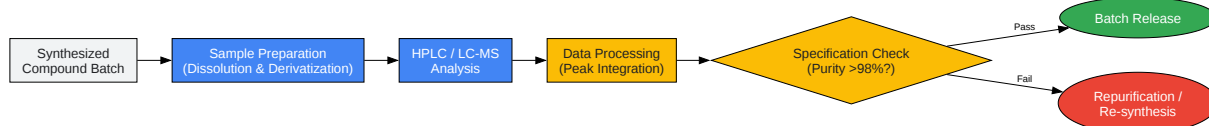
building block to a potential therapeutic candidate.



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Caption: Drug discovery workflow using **(R)-Piperazine-2-carboxylic acid** as a starting scaffold.

The quality control of the synthesized derivatives is a critical, iterative process that ensures the integrity of the compounds used in screening and development.



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Caption: Analytical quality control workflow for synthesized piperazine derivatives.

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